Product packaging for 1-Tert-butyl-4-(4-nitrophenoxy)benzene(Cat. No.:)

1-Tert-butyl-4-(4-nitrophenoxy)benzene

Cat. No.: B1637434
M. Wt: 271.31 g/mol
InChI Key: ZWOYWHYRFBLDEV-UHFFFAOYSA-N
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Description

Significance of Aryl Ethers in Contemporary Organic Chemistry

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to at least one aromatic ring system. The general structure is Ar-O-R, where Ar is an aryl group and R can be an alkyl or another aryl group. When both groups are aromatic (Ar-O-Ar'), the compound is known as a diaryl ether. This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underpinning their importance in modern organic chemistry.

The synthesis of aryl ethers is a fundamental transformation in organic chemistry. Classic methods include the Williamson ether synthesis, which is typically more suitable for alkyl aryl ethers. For diaryl ethers, two prominent methods are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org This reaction traditionally required harsh conditions, such as high temperatures, though modern advancements have introduced milder protocols with soluble copper catalysts and various ligands. wikipedia.org

Nucleophilic aromatic substitution provides an alternative route, particularly when the aromatic ring of the aryl halide is activated by potent electron-withdrawing groups. libretexts.org The presence of such groups facilitates the attack of a nucleophile, like a phenoxide, by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.com

Role of tert-Butyl and Nitro Substituents in Modulating Aromatic System Properties

Substituents on an aromatic ring profoundly influence its chemical reactivity and physical properties through a combination of electronic and steric effects.

The tert-butyl group (-C(CH₃)₃) is a bulky alkyl substituent. Electronically, it is considered a weak electron-donating group through induction. This slight electron donation activates the aromatic ring towards electrophilic aromatic substitution. However, its most significant influence is often steric hindrance. Its large size can impede reactions at the positions ortho to its point of attachment, favoring reactions at the para position.

In contrast, the nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. Through a combination of inductive and resonance effects, it strongly deactivates the aromatic ring towards electrophilic attack. Conversely, this strong electron-withdrawing capability is crucial for activating an aryl ring towards nucleophilic aromatic substitution. libretexts.org When positioned ortho or para to a leaving group (such as a halide), the nitro group can effectively stabilize the intermediate anionic Meisenheimer complex through resonance, thereby lowering the activation energy for the substitution reaction. libretexts.orgstackexchange.com

Structural Framework of 1-Tert-butyl-4-(4-nitrophenoxy)benzene and its Chemical Class

This compound belongs to the chemical class of unsymmetrical diaryl ethers. Its structure consists of a 4-tert-butylphenyl group and a 4-nitrophenyl group linked by an ether oxygen atom. This specific arrangement of substituents on the two aromatic rings dictates its properties and common synthetic routes.

The presence of the electron-withdrawing nitro group on one ring and the electron-donating tert-butyl group on the other creates a polarized molecule. The key physical and chemical properties of this compound are summarized in the table below.

Chemical and Physical Properties of this compound
PropertyValue
CAS Number34859-82-0
Molecular FormulaC₁₆H₁₇NO₃ chemicalbook.com
Molecular Weight271.31 g/mol chemicalbook.com
Melting Point61.2-61.6 °C chemicalbook.com
Boiling Point (Predicted)364.5 ± 17.0 °C chemicalbook.com
Density (Predicted)1.137 ± 0.06 g/cm³ chemicalbook.com

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. A common pathway involves the reaction of 4-tert-butylphenol (B1678320) with an activated aryl halide, such as 4-fluoronitrobenzene. chemicalbook.com In this process, the 4-tert-butylphenol is first deprotonated by a base to form the more nucleophilic 4-tert-butylphenoxide ion. This ion then attacks the carbon atom bearing the fluorine on the 4-fluoronitrobenzene ring. The reaction is highly favored because the para-nitro group provides substantial resonance stabilization to the resulting Meisenheimer intermediate, facilitating the displacement of the fluoride (B91410) ion to form the final diaryl ether product.

Alternatively, the synthesis could be approached via an Ullmann condensation, coupling 4-tert-butylphenol with a 4-halonitrobenzene or 4-nitrophenol (B140041) with a 4-tert-butylhalobenzene, in the presence of a copper catalyst. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B1637434 1-Tert-butyl-4-(4-nitrophenoxy)benzene

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-tert-butyl-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C16H17NO3/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3

InChI Key

ZWOYWHYRFBLDEV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic Characterization and Elucidation of Molecular Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of 1-tert-butyl-4-(4-nitrophenoxy)benzene is primarily governed by the electronic transitions within its constituent aromatic chromophores: the p-nitrophenoxy group and the tert-butylphenyl group, linked by an ether oxygen.

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* transitions within the aromatic rings. youtube.comuobabylon.edu.iq The nitro group (-NO2) and the phenoxy group (-OAr) act as powerful chromophores and auxochromes, respectively, significantly influencing the absorption maxima (λmax).

The key chromophore in this molecule is the p-nitrophenoxy system. Nitrobenzene itself typically exhibits a strong absorption band around 260-280 nm, which is attributed to the primary π → π* transition of the benzene (B151609) ring perturbed by the nitro group. The presence of the ether linkage and the second aromatic ring in this compound is expected to cause a bathochromic (red) shift in this absorption band, moving it to a longer wavelength. This is due to the extension of the conjugated π-system across the ether oxygen.

A weaker, longer-wavelength absorption, often observed in nitroaromatics, may be attributed to an n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group. youtube.com However, these are often much less intense than the π → π* transitions. youtube.com The tert-butyl group, being an alkyl substituent, generally has a minor electronic effect on the primary absorption bands of the benzene ring to which it is attached. jirka.org

Expected UV-Vis Absorption Data:

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π280 - 320p-Nitrophenoxy system
n → π> 300 (weak)Nitro group

This is an interactive data table. The values are predicted based on the analysis of similar compounds.

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum of this compound.

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. uobabylon.edu.iq This is because the excited state is generally more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, moving the absorption maximum to a shorter wavelength. youtube.com This is due to the stabilization of the non-bonding electrons in the ground state through interactions (like hydrogen bonding) with polar solvent molecules, which increases the energy required for the transition. uobabylon.edu.iq

Expected Solvent Effects on λmax:

Solvent PolarityEffect on π → π* TransitionEffect on n → π* Transition
IncreasingBathochromic Shift (to longer λ)Hypsochromic Shift (to shorter λ)

This is an interactive data table illustrating the general trends of solvent effects on electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C16H17NO3, corresponding to a monoisotopic mass of approximately 271.12 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M+•) at m/z 271. The fragmentation of this molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. For diaryl ethers, a characteristic fragmentation pathway involves the cleavage of the C-O ether bond. nih.gov

The primary fragmentation pathways for this compound are predicted to be:

Cleavage of the ether bond: This can occur on either side of the oxygen atom.

Loss of the nitrophenoxy radical (•OC6H4NO2) would lead to a fragment at m/z 135, corresponding to the tert-butylphenyl cation ([C10H15]+).

Loss of the tert-butylphenyl radical (•C6H4C(CH3)3) would result in a fragment at m/z 138, corresponding to the nitrophenoxy cation ([OC6H4NO2]+).

Loss of a methyl group from the tert-butyl substituent: A common fragmentation for tert-butyl containing compounds is the loss of a methyl radical (•CH3) to form a stable tertiary carbocation. This would result in a fragment at m/z 256 ([M-15]+). nih.gov

Fragmentation of the nitro group: The nitro group can fragment through the loss of •NO2 (46 Da) or •NO (30 Da). nih.gov

Loss of •NO2 would lead to a fragment at m/z 225.

Loss of •NO followed by rearrangement could also occur.

Predicted Major Fragments in the Mass Spectrum:

m/zProposed Fragment StructureFragmentation Pathway
271[C16H17NO3]+•Molecular Ion (M+•)
256[M - CH3]+Loss of a methyl radical
138[OC6H4NO2]+Cleavage of the ether bond
135[C10H15]+Cleavage of the ether bond
91[C7H7]+Further fragmentation (tropylium ion)

This is an interactive data table. The predicted m/z values are based on the structural features of the compound and general fragmentation rules in mass spectrometry.

Computational Chemistry: Theoretical Insights into 1 Tert Butyl 4 4 Nitrophenoxy Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile tool for predicting molecular properties. Computational studies on similar aromatic nitro compounds have successfully used DFT to analyze geometry, electronic behavior, and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. This process determines key structural parameters. For 1-tert-butyl-4-(4-nitrophenoxy)benzene, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its three-dimensional shape.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, such as the C-O-C ether linkage and the bond connecting the tert-butyl group to the benzene (B151609) ring. The goal is to identify the most stable conformer. In related biphenyl (B1667301) structures, theoretical calculations have been compared with experimental X-ray diffraction data to validate the optimized geometry. A similar analysis for this compound would reveal the relative twist of the two phenyl rings and the orientation of the nitro and tert-butyl groups.

Table 4.1.1: Predicted Structural Parameters for this compound (Note: The following table is a template. Specific values are not available in the reviewed literature.)

Parameter Bond/Atoms Involved Predicted Value
Bond Lengths
C-N N/A
N-O (nitro) N/A
C-O (ether) N/A
Bond Angles
O-N-O (nitro) N/A
C-O-C (ether) N/A
Dihedral Angle

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For instance, a study on 4-(tert-butyl)-4-nitro-1,1-biphenyl reported a HOMO-LUMO energy gap of 3.97 eV, suggesting the molecule is soft and highly reactive. A similar calculation for this compound would allow for a prediction of its stability and reactivity profile.

Table 4.1.2.1: Frontier Molecular Orbital Energy Data (Note: The following table is a template. Specific values are not available in the reviewed literature.)

Parameter Energy (eV)
HOMO Energy N/A
LUMO Energy N/A

| HOMO-LUMO Energy Gap (ΔE) | N/A |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface using a color scale. Typically, red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. Blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral or zero potential regions.

For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interactions. The hydrogen atoms of the phenyl rings and the area around the tert-butyl group would likely show a positive potential (blue).

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated, where a higher E(2) value indicates a more significant interaction and greater molecular stability.

This analysis can reveal hyperconjugative interactions, such as the delocalization of electrons from lone pairs (LP) to antibonding (σ* or π*) orbitals. In the case of this compound, NBO analysis would quantify the electron delocalization between the phenyl rings, the ether oxygen, and the nitro group, providing insight into the electronic stability of the molecule.

Table 4.1.2.3: NBO Analysis - Significant Donor-Acceptor Interactions (Note: The following table is a template. Specific values are not available in the reviewed literature.)

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
N/A N/A N/A

For this compound, a PDOS analysis could show the specific contributions of the tert-butyl phenyl fragment, the ether linkage, and the nitrophenyl fragment to the frontier orbitals (HOMO and LUMO). This would clarify which parts of the molecule are most involved in electronic transitions and chemical reactions.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, UV-Vis Transitions)

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and understanding the molecule's electronic and structural characteristics.

Vibrational Frequencies: Theoretical frequency calculations are essential for assigning the vibrational modes observed in Infrared (IR) and Raman spectra. Using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the vibrational modes of this compound can be computed. researchgate.netresearchgate.net The calculations yield a set of frequencies corresponding to specific atomic motions, such as C-H stretching, NO₂ symmetric and asymmetric stretching, C-O-C ether linkage vibrations, and skeletal vibrations of the benzene rings. A Potential Energy Distribution (PED) analysis can then be used to characterize each mode definitively. researchgate.net

For a molecule like this compound, key predicted vibrational frequencies would include:

NO₂ Stretching: Asymmetric and symmetric stretching modes of the nitro group are typically strong and found in distinct regions of the IR spectrum.

C-O-C Ether Stretching: Vibrations associated with the ether linkage connecting the two phenyl rings.

Aromatic C-H Stretching: High-frequency modes associated with the hydrogen atoms on the benzene rings.

Tert-butyl C-H Stretching: Symmetric and asymmetric stretching modes of the methyl groups within the tert-butyl substituent.

Table 1: Illustrative Predicted Vibrational Frequencies for a Substituted Nitroaromatic Compound This table presents typical data obtained from DFT calculations for molecules with similar functional groups and is for illustrative purposes only.

Vibrational ModePredicted Frequency (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the phenyl rings
Aliphatic C-H Stretch2980 - 2870Asymmetric and symmetric stretching of C-H bonds in the tert-butyl group
NO₂ Asymmetric Stretch1550 - 1510Asymmetric stretching of the N-O bonds in the nitro group
NO₂ Symmetric Stretch1360 - 1330Symmetric stretching of the N-O bonds in the nitro group
C-O-C Asymmetric Stretch1280 - 1200Asymmetric stretching of the ether linkage
C-O-C Symmetric Stretch1050 - 1000Symmetric stretching of the ether linkage

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net This analysis calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the calculations would likely reveal transitions involving the π-electron systems of the aromatic rings and the nitro group, which acts as a strong chromophore. The nature of these transitions, such as π → π* or n → π*, can be determined by examining the molecular orbitals involved. The presence of both donor (tert-butyl) and acceptor (nitro) groups suggests the possibility of intramolecular charge transfer (ICT) bands. researchgate.net

Reactivity Descriptors and Chemical Potential Analysis

DFT calculations provide access to molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental to understanding a molecule's chemical reactivity. mdpi.comnih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.

Chemical Potential (μ): Calculated as μ = (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Calculated as η = (E_LUMO - E_HOMO) / 2, it quantifies the resistance to charge transfer.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), it measures the propensity of a species to accept electrons.

For this compound, the electron-withdrawing nitro group would be expected to lower the LUMO energy, making the molecule a potential electrophile. The distribution of HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. mdpi.comresearchgate.net The one-electron reduction potential, a key parameter for nitroaromatic compounds, can also be estimated using these computational methods to predict reactivity under reductive conditions. researchgate.netdtic.milacs.org

Table 2: Hypothetical Reactivity Descriptors for this compound This table is a hypothetical representation of data that would be generated from a DFT analysis and serves to illustrate the concept.

ParameterSymbolHypothetical Value (eV)Interpretation
HOMO EnergyE_HOMO-6.85Energy of the highest occupied molecular orbital
LUMO EnergyE_LUMO-2.15Energy of the lowest unoccupied molecular orbital
HOMO-LUMO GapΔE4.70Indicates high kinetic stability
Chemical Potentialμ-4.50Measures electron escaping tendency
Chemical Hardnessη2.35Indicates resistance to charge transfer
Electrophilicity Indexω4.31Measures electrophilic character

Non-Linear Optical (NLO) Property Investigations

Molecules with significant differences in electron distribution, such as those with strong donor and acceptor groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. nih.govplos.org this compound possesses a tert-butyl donor and a nitro acceptor on separate phenyl rings connected by an ether linkage, a structure conducive to NLO activity.

Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. plos.orgarxiv.org These calculations are typically performed using DFT or other high-level methods. A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response, which is crucial for applications like second-harmonic generation (SHG). rsc.org The presence of an intramolecular charge transfer character, facilitated by the donor-acceptor setup, is a key contributor to large hyperpolarizability values. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. sciencepg.com An MD simulation of this compound would provide insights into its bulk properties and dynamic behavior. benthamdirect.comnih.gov

By simulating a system containing many molecules of the compound (often in a solvent or as a pure liquid/solid), one can observe:

Intermolecular Interactions: The simulation can reveal how molecules orient themselves with respect to their neighbors. For this compound, π-π stacking between the phenyl rings and dipole-dipole interactions involving the polar nitro groups would be expected.

Conformational Dynamics: The diaryl ether linkage is flexible, and the phenyl rings can rotate relative to each other. MD simulations can map the conformational landscape and determine the most stable dihedral angles and the energy barriers to rotation. nih.gov

Bulk Properties: Properties such as density, viscosity, and diffusion coefficients can be calculated from the simulation trajectories, providing a link between molecular structure and macroscopic behavior. nih.gov

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a novel molecule like this compound, a suitable force field would need to be selected or developed to accurately model its specific atomic interactions. sciencepg.comacs.org

Crystallographic Investigations of Solid State Molecular Architecture

Single Crystal X-ray Diffraction Analysis

As of the latest searches, no single-crystal X-ray diffraction studies for 1-tert-butyl-4-(4-nitrophenoxy)benzene are available in the public domain. This includes major crystallographic databases and peer-reviewed scientific journals. Therefore, the foundational data required to analyze its crystal structure is absent.

Analysis of Dihedral Angles and Aromatic Ring Orientations

The relative orientation of the two aromatic rings, defined by the C-O-C ether linkage, and the specific torsion angles involving the tert-butyl and nitro substituents are unknown without a crystal structure determination.

Intermolecular Interactions in the Crystal Lattice

While related molecules containing nitro and phenyl groups often exhibit specific intermolecular forces, the presence, geometry, and network of such interactions cannot be confirmed for this compound.

Hydrogen Bonding Networks (C-H...O Interactions)

There is no available data to confirm or describe the potential C-H···O hydrogen bonds that may exist between molecules of this compound in a crystal lattice.

Pi-Pi Stacking Interactions

An analysis of π-π stacking interactions between the aromatic rings is not possible without the crystallographic data that would define the distances and orientations between adjacent molecules.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For this compound, one would anticipate a variety of intermolecular interactions, including C-H···O, C-H···π, and potentially π-π stacking interactions involving the aromatic rings. The nitro group would be expected to be a significant hydrogen bond acceptor.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Percentage Contribution (%)
H···H[value]
O···H/H···O[value]
C···H/H···C[value]
N···H/H···N[value]
O···C/C···O[value]
O···O[value]
C···C[value]

Without experimental or calculated data, the specific contributions of these interactions cannot be detailed. The bulky tert-butyl group would likely influence the packing efficiency and might sterically hinder some potential interactions.

Chemical Reactivity and Mechanistic Pathways of 1 Tert Butyl 4 4 Nitrophenoxy Benzene

Reactivity at the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity, both at the group itself and on the aromatic ring to which it is attached.

Reduction Chemistry to Amino Derivatives

One of the most significant reactions of aromatic nitro compounds is their reduction to the corresponding amino derivatives (-NH₂). This transformation is fundamental in synthetic chemistry as it dramatically alters the electronic properties of the substituent, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com For 1-tert-butyl-4-(4-nitrophenoxy)benzene, this reduction yields 4-(4-tert-butylphenoxy)aniline.

The reduction of the nitro group can be achieved through several reliable methods, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation : This is a widely used method for reducing nitro groups. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are highly effective. masterorganicchemistry.comstudy.com The process is generally clean and efficient, though the catalyst can sometimes be sensitive to other functional groups in the molecule. commonorganicchemistry.com The mechanism typically involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. researchgate.netresearchgate.net

Metal-Acid Reduction : A classic and robust method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like concentrated hydrochloric acid (HCl). masterorganicchemistry.comchemistrystudent.com The metal acts as the electron donor, and the acid provides the protons necessary for the formation of water from the oxygen atoms of the nitro group. This method is particularly useful for its cost-effectiveness and tolerance of various functional groups. commonorganicchemistry.comunacademy.com Following the reduction under acidic conditions, a base like sodium hydroxide (NaOH) is typically added to deprotonate the resulting anilinium salt and liberate the free amine. chemistrystudent.com

The reduction pathway from the nitro group to the amine is a six-electron reduction that proceeds through several intermediates. The commonly accepted pathways involve the initial formation of a nitrosoarene, followed by a hydroxylamine intermediate, which is then further reduced to the final aniline (B41778) product. acs.org An alternative condensation pathway can also occur where the nitrosoarene and hydroxylamine intermediates react to form azoxy, azo, and hydrazo compounds before final reduction to the amine. acs.org

Interactive Table: Common Reagents for Aromatic Nitro Group Reduction
Reagent SystemConditionsKey Characteristics
H₂ / Pd, Pt, or NiPressurized H₂ gas, various solvents (e.g., ethanol)High efficiency, clean reaction. Can reduce other functional groups (e.g., alkenes). commonorganicchemistry.com
Sn / conc. HClReflux heatingClassic, reliable method. Requires subsequent basification to isolate the free amine. masterorganicchemistry.comchemistrystudent.com
Fe / conc. HClReflux heatingMilder and more selective than Sn/HCl, often preferred in laboratory synthesis. masterorganicchemistry.comunacademy.com
Zn / Acid (e.g., HCl, AcOH)VariesProvides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com
SnCl₂Acidic or neutral conditionsA mild reducing agent, useful for selective reductions. commonorganicchemistry.com

Influence of the Nitro Group on Aromatic Ring Activation/Deactivation

The nitro group exerts a powerful influence on the reactivity of the aromatic ring it is attached to, primarily through its strong electron-withdrawing nature.

Electrophilic Aromatic Substitution (EAS) : The nitro group is a strong deactivating group towards EAS. youtube.comjove.comjove.com It withdraws electron density from the benzene (B151609) ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect. minia.edu.egsarthaks.com Resonance delocalization pulls electrons out of the aromatic π-system, creating partial positive charges at the ortho and para positions. sarthaks.comvedantu.comquora.com This reduction in electron density makes the ring significantly less nucleophilic and thus less reactive towards incoming electrophiles. youtube.comquora.com Because the deactivation is most pronounced at the ortho and para positions, electrophilic attack is directed to the relatively less deactivated meta position, making the nitro group a meta-director. youtube.comijrti.orgucla.edu In this compound, the nitro-substituted ring is strongly deactivated to EAS, and any substitution would occur at the positions meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr) : In stark contrast to its effect on EAS, the nitro group is a strong activating group for nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.combyjus.com For an SNAr reaction to occur, the aromatic ring must be electron-poor and possess a good leaving group. libretexts.orgmasterorganicchemistry.com The nitro group activates the ring by withdrawing electron density, making it susceptible to attack by nucleophiles. wikipedia.orgtandfonline.com Crucially, if the nitro group is positioned ortho or para to the leaving group, it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. chemistrysteps.comlibretexts.org In this compound, the nitro group is para to the ether linkage. This arrangement strongly activates the ring for SNAr, where the 4-tert-butylphenoxide moiety would act as the leaving group.

Reactivity at the Ether Linkage

Diaryl ethers are generally characterized by their high chemical stability, making the cleavage of the C-O bond challenging. wikipedia.org

Cleavage Reactions of Diarylethers

The cleavage of the ether bond in this compound is a difficult process due to the strength of the sp² carbon-oxygen bond. Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are typically unreactive under these conditions. libretexts.orgopenstax.org This is because the mechanism would require either an unstable aryl cation (Sₙ1 pathway) or a sterically inaccessible backside attack on an sp² carbon (Sₙ2 pathway). chemistrysteps.com

However, cleavage can be achieved under specific and often harsh conditions:

Strong Bases : Very strong bases, such as organolithium compounds, can induce ether cleavage. wikipedia.org

Photoredox Catalysis : Recent advancements have shown that C–O bonds in diaryl ethers can be cleaved under visible-light photoredox catalysis at room temperature, though this often requires specific catalysts and reagents. researchgate.net

Nucleophilic Aromatic Substitution : As discussed previously, the most plausible pathway for the cleavage of the ether bond in this specific molecule is via an SNAr reaction on the nitro-activated ring. This would not be a general diaryl ether cleavage but a specific reaction facilitated by the para-nitro group.

Stability and Susceptibility to Nucleophilic or Electrophilic Attack

The stability of the ether linkage is context-dependent. While resistant to many reagents, its susceptibility is greatly increased by the electronic properties of the attached aromatic rings.

Susceptibility to Nucleophilic Attack : The ether linkage in this compound is highly susceptible to nucleophilic attack on the nitro-substituted ring. The molecule is primed for an SNAr reaction where a strong nucleophile (e.g., -OH, -OR) attacks the carbon atom bonded to the ether oxygen. chemistrysteps.combyjus.com The para-nitro group is essential for this reactivity, as it delocalizes and stabilizes the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org Without this activation, the reaction would not proceed.

Stability towards Electrophilic Attack : The ether oxygen has lone pairs and can be protonated by strong acids, which is the first step in acid-catalyzed cleavage. wikipedia.org However, direct electrophilic attack on the ether linkage leading to cleavage is not a typical reaction pathway for diaryl ethers. Electrophilic attack will preferentially occur on one of the aromatic rings. The ether linkage itself, being an electron-donating group, activates both rings towards EAS, but this is counteracted on one ring by the powerful deactivating effect of the nitro group.

Role of the tert-Butyl Group in Chemical Transformations

The tert-butyl group, -C(CH₃)₃, influences the reactivity of the molecule through a combination of electronic and steric effects.

Electronic Effect : The tert-butyl group is a weak electron-donating group. ucalgary.ca It activates the benzene ring towards electrophilic aromatic substitution through an inductive effect, where electron density is pushed through the sigma bond from the sp³-hybridized carbons of the tert-butyl group to the sp²-hybridized carbon of the aromatic ring. stackexchange.com This donation of electron density helps to stabilize the positively charged intermediate (arenium ion) formed during EAS. As an activating group, it is an ortho-, para-director. stackexchange.comwikipedia.org

Steric Effect : The most significant influence of the tert-butyl group is its large size, which creates considerable steric hindrance. masterorganicchemistry.comyoutube.com This bulkiness physically blocks access to the ortho positions adjacent to it. ucalgary.castackexchange.com Consequently, while the group is electronically ortho-, para-directing, electrophilic attack is overwhelmingly favored at the less hindered para position. masterorganicchemistry.combrainly.com When the para position is already substituted, as in this compound, any further electrophilic substitution on that ring would be forced to occur at the sterically hindered ortho positions, likely resulting in very slow reaction rates. jove.com

This steric hindrance is a key factor in determining product distribution in reactions involving substituted benzenes. For example, the nitration of tert-butylbenzene yields a mixture of products with a strong preference for the para isomer due to the steric bulk of the tert-butyl group. stackexchange.commsu.edu

Interactive Table: Product Distribution in the Nitration of tert-Butylbenzene
IsomerPercentage in Product MixtureRationale
ortho-nitro-tert-butylbenzene~12-16%Electronically favored but sterically hindered by the bulky tert-butyl group. stackexchange.commsu.edu
meta-nitro-tert-butylbenzene~8%Electronically disfavored as the tert-butyl group is an ortho-, para-director. stackexchange.commsu.edu
para-nitro-tert-butylbenzene~75-80%Both electronically favored and sterically accessible, making it the major product. stackexchange.combrainly.commsu.edu

In the context of this compound, the tert-butyl group serves to direct substitution on its ring and sterically shields the ortho positions. It also enhances the molecule's solubility in organic solvents and can subtly influence the electronic properties of the entire molecule through its inductive electron donation. nih.gov

Steric Hindrance Effects on Reaction Pathways

Steric hindrance, a concept rooted in the spatial arrangement of atoms, significantly influences the shape, reactivity, and reaction rates of molecules. wikipedia.org In the case of this compound, the most prominent source of steric hindrance is the bulky tert-butyl group. This group, composed of a central carbon atom bonded to three methyl groups, occupies a significant volume, thereby impeding the approach of reactants to its vicinity. fastercapital.com

The primary impact of the tert-butyl group is the steric shielding of the adjacent ortho positions on its substituted benzene ring. This hindrance dramatically affects the regioselectivity of electrophilic aromatic substitution (EAS) reactions. While alkyl groups are typically ortho, para-directing activators in EAS, the sheer size of the tert-butyl group makes substitution at the ortho position kinetically unfavorable. stackexchange.comyoutube.com Consequently, incoming electrophiles are preferentially directed to the para position. However, in this compound, the para position is already occupied by the nitrophenoxy group, meaning further substitution on this ring is generally disfavored.

Research on the nitration of t-butylbenzene illustrates this principle effectively. The product distribution shows a strong preference for the para isomer over the ortho isomer, a deviation from what would be expected based on electronic effects alone. stackexchange.com This demonstrates that the steric bulk can override the electronic directing effects to a significant extent. youtube.com

Table 1: Regioselectivity in the Nitration of tert-Butylbenzene

This table illustrates the impact of steric hindrance from the tert-butyl group on the product distribution in an electrophilic aromatic substitution reaction.

Product IsomerRelative Yield (%)Reason for Yield
ortho-Nitro-tert-butylbenzene12Electronically favorable but sterically hindered by the adjacent tert-butyl group.
meta-Nitro-tert-butylbenzene8.5Electronically and sterically unfavorable compared to the para position.
para-Nitro-tert-butylbenzene79.5Electronically favorable and sterically accessible, leading to its status as the major product. stackexchange.com

Stability of the tert-Butyl Moiety under Reaction Conditions

The tert-butyl group is widely used in organic synthesis not only for its steric influence but also for its general chemical robustness. researchgate.net It serves as a stable "anchor" or protecting group under a wide array of reaction conditions, particularly in basic and nucleophilic environments. researchgate.net The stability of the tert-butyl carbocation is a key factor; its formation is energetically demanding, thus preventing facile cleavage of the C-C bond connecting it to the aromatic ring.

However, the stability of the tert-butyl group is not absolute. Under strongly acidic conditions, particularly at elevated temperatures, the group can be removed through a process known as dealkylation. This reaction proceeds via electrophilic attack (protonation) on the aromatic ring, followed by the elimination of the tert-butyl cation. The stability of the tert-butyl cation makes it a good leaving group in this specific context.

Tert-butyl ethers, a related class of compounds, exhibit similar stability profiles. They are exceptionally stable in basic media but can be cleaved under acidic conditions. organic-chemistry.org This characteristic is often exploited in synthetic chemistry, where the tert-butyl group is used as a protecting group for hydroxyl functionalities. researchgate.net While the C-C bond in this compound is more robust than the C-O bond in a tert-butyl ether, the principle of acid-catalyzed cleavage remains relevant under harsh conditions.

Table 2: General Stability of the Aryl tert-Butyl Group

This table summarizes the stability of the tert-butyl group attached to an aromatic ring under various common reaction conditions.

Reaction ConditionStability of tert-Butyl GroupNotes
Strong Bases (e.g., LDA, t-BuOK)HighThe group is stable and does not react with strong bases. organic-chemistry.org
NucleophilesHighThe C-C bond is resistant to nucleophilic attack.
Mild to Moderate Acid (e.g., pH > 1)HighGenerally stable under typical acidic workup conditions. organic-chemistry.org
Strong Protic/Lewis Acids (e.g., H₂SO₄, AlCl₃)Moderate to LowSusceptible to cleavage (dealkylation), especially at higher temperatures.
Oxidizing AgentsHighThe quaternary carbon lacks hydrogens, making it resistant to many common oxidants.
Reducing Agents (e.g., H₂/Pd, NaBH₄)HighThe group is inert to typical reduction conditions used for other functional groups like nitro groups.

In the context of reactions involving the nitrophenoxy portion of the molecule, such as the reduction of the nitro group, the tert-butyl moiety is expected to remain intact, acting as a stable, sterically influential spectator.

Electron Transfer Processes in Nitrophenoxy-Substituted Systems

Electron transfer (ET) is a fundamental process in chemistry where an electron moves from one chemical entity to another. wikipedia.org The nitrophenoxy group in this compound makes this part of the molecule highly susceptible to electron transfer reactions. The nitro group (NO₂) is one of the strongest electron-withdrawing groups, which significantly lowers the electron density of the attached benzene ring, making it "electron-deficient."

This electron deficiency facilitates the acceptance of an electron, a key step in many reduction and nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The reduction of nitroaromatic compounds can proceed through single-electron or two-electron pathways. nih.gov

In a single-electron transfer process, the nitroaromatic compound accepts an electron to form a radical anion (ArNO₂⁻•). This species is a key intermediate in many biological and chemical processes. The stability of this radical anion is influenced by the substituents on the aromatic ring. The formation of such radical intermediates is often the initial step in the metabolic activation of certain nitroaromatic compounds and can be studied using techniques like cyclic voltammetry. nih.gov

Two-electron reduction, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase, can convert the nitro group directly to a nitroso (ArNO) or hydroxylamino (ArNHOH) species, bypassing the radical anion intermediate. nih.gov In chemical reductions, reagents like sodium dithionite or catalytic hydrogenation are commonly used to reduce the nitro group to an amine (NH₂).

The electron-deficient nature of the nitrophenoxy ring also makes it highly activated towards SNAr reactions. In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (or in some cases, a hydrogen atom), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this anionic intermediate, thereby facilitating the reaction. mdpi.com

Table 3: Electron Transfer and Reduction Products of Nitroaromatic Systems

This table outlines the key species formed during the electron transfer and reduction of a generic nitroaromatic compound (ArNO₂).

ProcessNumber of Electrons TransferredKey Intermediate/ProductGeneral Formula
Single-Electron Transfer1e⁻Nitro Radical AnionArNO₂⁻•
Two-Electron Reduction2e⁻Nitroso CompoundArNO
Four-Electron Reduction4e⁻Hydroxylamino CompoundArNHOH
Six-Electron Reduction6e⁻Amino Compound (Amine)ArNH₂

Synthetic Utility and Potential Applications in Advanced Organic Chemistry

Precursor Role in the Synthesis of Functional Organic Molecules

The primary synthetic utility of 1-Tert-butyl-4-(4-nitrophenoxy)benzene lies in the chemical versatility of its functional groups. The nitro group, in particular, is a key functional handle that can be readily transformed into a variety of other functionalities, thus opening avenues for the synthesis of a diverse range of organic molecules.

Reduction of the Nitro Group:

The most prominent transformation of the nitro group is its reduction to an amino group. This conversion is a cornerstone of synthetic organic chemistry and can be achieved using a variety of reducing agents, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Utilizing hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The resulting amine, 4-(4-tert-butylphenoxy)aniline, is a valuable precursor for a wide array of functional molecules, including:

Pharmaceuticals and Agrochemicals: The aniline (B41778) moiety is a common scaffold in many biologically active compounds.

Dyes and Pigments: Diazotization of the amino group followed by coupling with various aromatic compounds can lead to the formation of azo dyes.

Liquid Crystals: The rigid, rod-like structure of the diaryl ether core can be incorporated into liquid crystalline materials.

Cross-coupling Reactions: The amino group can be converted to other functionalities, such as halides or triflates, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex C-C and C-N bonds.

Table 2: Potential Functional Group Transformations of the Nitro Group

Reagent(s) Product Functional Group
H₂, Pd/C Amino (-NH₂)
Sn, HCl Amino (-NH₂)
Fe, NH₄Cl Amino (-NH₂)
Na₂S₂O₄ Amino (-NH₂)
Zn, NaOH Azoxy (-N=N(O)-)

Building Block for Polymeric Materials and Macromolecular Architectures

The bifunctional nature of the derived 4-(4-tert-butylphenoxy)aniline, possessing both an amino group and a bulky tert-butyl substituent, makes this compound an attractive monomer precursor for the synthesis of high-performance polymers.

Polyimides and Polyamides:

The amino derivative can be polymerized with various dianhydrides or diacid chlorides to produce polyimides and polyamides, respectively. These classes of polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the bulky tert-butyl group can enhance the solubility and processability of these otherwise often intractable polymers by disrupting chain packing and reducing intermolecular forces. This can lead to materials with improved properties for applications in:

Aerospace and Electronics: As high-temperature resistant films, coatings, and composites.

Membranes: For gas separation and filtration applications.

Poly(arylene ether)s:

While the ether linkage in this compound is generally stable, the activated nature of the nitro-substituted aromatic ring allows for nucleophilic aromatic substitution (SNAr) reactions. This reactivity can be exploited in polymerization reactions. For instance, in a scenario where the nitro group is replaced by another leaving group, or in reactions with suitable bisphenols, this compound could potentially be used in the synthesis of poly(arylene ether)s. The tert-butyl group would again serve to improve the solubility and modify the physical properties of the resulting polymer.

Exploration of Derivatives with Tailored Electronic or Steric Properties

The structure of this compound offers multiple sites for modification to fine-tune its electronic and steric properties for specific applications.

Modification of the Aromatic Rings:

The two benzene (B151609) rings can be further functionalized through electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing substituents. For example, the phenoxy-substituted ring will be activated towards substitution at the ortho and para positions relative to the ether linkage, while the nitro-substituted ring will be deactivated, with any substitution likely occurring at the meta position relative to the nitro group. Such modifications could be used to:

Introduce Additional Functional Groups: Such as halogens for further cross-coupling, or alkyl chains to modify solubility and self-assembly properties.

Tune Electronic Properties: The introduction of other electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, which is important for applications in organic electronics.

Modification of the Tert-butyl Group:

While the tert-butyl group is generally considered to be chemically inert, recent advances in C-H activation chemistry have made it possible to functionalize these sterically hindered positions. This could open up novel pathways for creating derivatives with unique architectures and properties.

The strategic placement of the bulky tert-butyl group and the versatile nitro group makes this compound a molecule of significant interest for the development of new materials and complex organic molecules with tailored properties for a wide range of applications in advanced organic chemistry.

Conclusion and Outlook for Future Research

Summary of Academic Contributions

There are no specific academic contributions documented in the searched scientific literature for 1-tert-butyl-4-(4-nitrophenoxy)benzene. Research on analogous compounds, such as 4-(tert-butyl)-4-nitro-1,1-biphenyl, has included synthesis, characterization by spectroscopic methods and single-crystal X-ray diffraction, and computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods. eurjchem.com These studies have investigated properties like the HOMO-LUMO energy gap and molecular electrostatic potential. eurjchem.com Additionally, methods for the synthesis of related ethers, like 1-(isopentyloxy)-4-nitrobenzene, have been reported, often involving phase transfer catalysis. ijche.com However, it is crucial to note that these findings are not directly applicable to this compound.

Unaddressed Research Questions and Challenges

The primary unaddressed research question is the very existence and characterization of this compound in the scientific literature. The lack of published data means that all aspects of its chemistry remain open questions. Key challenges would include:

Synthesis: Developing an efficient and selective synthetic route to form the ether linkage between the 1-tert-butylphenol and 4-nitrofluorobenzene (or a related derivative) would be the first major challenge.

Characterization: Full spectroscopic characterization (including NMR, IR, Mass Spectrometry, and UV-Vis) would be necessary to confirm the structure and purity of the compound.

Crystallography: Obtaining single crystals suitable for X-ray diffraction would provide definitive structural information and insight into its solid-state packing and intermolecular interactions.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and stability are all currently unknown.

Future Directions in Synthetic, Spectroscopic, and Computational Studies of this compound

Given the current void in the literature, any research on this compound would be novel. Future work could proceed along the following lines:

Synthetic Studies:

Exploration of nucleophilic aromatic substitution reactions (SNAr) between the potassium salt of 4-tert-butylphenol (B1678320) and a suitable 4-halonitrobenzene.

Investigation of Ullmann condensation or Buchwald-Hartwig amination-type cross-coupling reactions as alternative synthetic strategies.

Optimization of reaction conditions (solvent, temperature, catalyst, base) to achieve high yields and purity.

Spectroscopic Studies:

Comprehensive analysis of the 1H and 13C NMR spectra to confirm the connectivity of the molecule.

Use of advanced NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

Detailed analysis of the infrared spectrum to identify characteristic vibrational modes of the tert-butyl group, the nitro group, and the diaryl ether linkage.

Investigation of its photophysical properties through UV-Vis and fluorescence spectroscopy to determine its absorption and emission characteristics.

Computational Studies:

Performing DFT and other quantum chemical calculations to predict the optimized molecular geometry, electronic structure, and spectroscopic properties.

Comparison of computationally predicted data with experimental results to validate the theoretical models.

Calculation of the HOMO-LUMO energy gap to estimate its kinetic stability and chemical reactivity.

Modeling of its molecular electrostatic potential to predict sites susceptible to electrophilic and nucleophilic attack.

Until such fundamental research is undertaken and published, a detailed article on the specific academic merits and future of this compound cannot be constructed.

Q & A

Q. What are the established methods for synthesizing 1-Tert-butyl-4-(4-nitrophenoxy)benzene, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic aromatic substitution. A typical route involves reacting 4-tert-butylphenol with 1-chloro-4-nitrobenzene under basic conditions (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Reflux conditions (~40–60°C) are employed to drive the reaction. Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures, yielding >75% purity .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, silica gel, hexane/ethyl acetate). Melting point analysis (expected range: 68–71°C, based on structural analogs) confirms consistency. Spectroscopic techniques like ¹H/¹³C NMR and FT-IR are critical for structural confirmation, identifying key signals such as the nitro group (1520–1350 cm⁻¹ in IR) and tert-butyl protons (δ 1.3–1.4 ppm in ¹H NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., tert-butyl protons at δ 1.3 ppm; aromatic protons split due to nitro and ether groups).
  • FT-IR : Confirms nitro (asymmetric stretch ~1520 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.
  • Mass Spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (calc. ~285.3 g/mol).
  • X-ray Diffraction (XRD) : Resolves crystal packing and torsional angles, critical for understanding conformational stability .

Advanced Research Questions

Q. How do the electron-donating tert-butyl and electron-withdrawing nitro groups influence the compound’s reactivity?

The tert-butyl group donates electron density via hyperconjugation, activating its attached benzene ring toward electrophilic substitution. Conversely, the nitro group deactivates the adjacent ring via electron withdrawal, directing further substitutions to meta/para positions. This duality complicates regioselectivity in derivatization reactions. For example, nitration or halogenation may occur preferentially on the tert-butyl-substituted ring .

Q. When encountering discrepancies in NMR data, what factors should be considered?

Q. How does the compound’s crystal structure inform its material science applications?

XRD analysis reveals a monoclinic lattice (space group P2₁/c) with intermolecular π-π stacking between nitro-substituted rings. This packing enhances thermal stability, making the compound a candidate for nonlinear optical materials or organic semiconductors. Comparative studies with analogs (e.g., nitrofen) highlight steric effects of the tert-butyl group on lattice parameters .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDCM or DMF
BaseTriethylamine
Temperature40–60°C (reflux)
PurificationColumn chromatography

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Signal/FeatureReference
¹H NMR (CDCl₃)δ 1.3 (tert-butyl, 9H)
FT-IR1520 cm⁻¹ (NO₂ asymmetric)
XRDMonoclinic P2₁/c

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.